molecular formula C22H16BrN3O3S2 B11967375 3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11967375
M. Wt: 514.4 g/mol
InChI Key: CYPDDKOSBCTHAG-LDADJPATSA-N
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Description

3-((5E)-5-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound that features a unique structure combining a pyrazole ring, a thiazolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone.

    Bromination: The pyrazole derivative is then brominated to introduce the bromophenyl group.

    Thiazolidine Ring Formation: The brominated pyrazole is reacted with a thioamide to form the thiazolidine ring.

    Condensation Reaction: The final step involves a condensation reaction with propanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or antimicrobial properties. This makes it a candidate for drug development and other biomedical applications.

Medicine

The compound’s potential medicinal properties are of significant interest. It could be explored for its efficacy in treating various diseases, particularly those involving inflammation or microbial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-((5E)-5-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrazole and thiazolidine rings may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propionic acid
  • 1-Phenyl-3-(4-bromophenyl)-1H-pyrazole
  • 4-Oxo-2-thioxo-1,3-thiazolidine derivatives

Uniqueness

What sets 3-((5E)-5-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID apart from similar compounds is its combination of multiple functional groups within a single molecule

Properties

Molecular Formula

C22H16BrN3O3S2

Molecular Weight

514.4 g/mol

IUPAC Name

3-[(5E)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H16BrN3O3S2/c23-16-8-6-14(7-9-16)20-15(13-26(24-20)17-4-2-1-3-5-17)12-18-21(29)25(22(30)31-18)11-10-19(27)28/h1-9,12-13H,10-11H2,(H,27,28)/b18-12+

InChI Key

CYPDDKOSBCTHAG-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C/4\C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

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